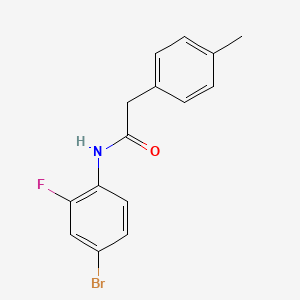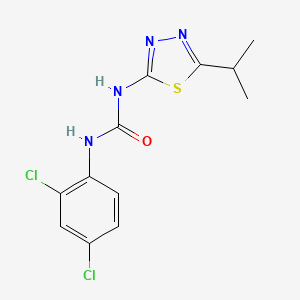![molecular formula C16H20Cl2N2O2 B5794672 N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first synthesized in 2012 and has since been the subject of numerous scientific studies. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, CX-5461 has the potential to selectively target cancer cells, which are known to have a high demand for ribosomes.
作用機序
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide reduces the production of ribosomes, which are essential for cell growth and division. Cancer cells have a higher demand for ribosomes, which makes them more sensitive to the effects of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide.
Biochemical and Physiological Effects
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to induce DNA damage and activate the p53 pathway, which is responsible for cell cycle arrest and apoptosis. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
実験室実験の利点と制限
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to selectively target tumor cells while sparing normal cells. However, there are also some limitations to the use of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in lab experiments. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, there are concerns about the potential for off-target effects, which could lead to toxicity in normal cells.
将来の方向性
There are a number of future directions for research on N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One area of interest is the development of combination therapies that incorporate N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide with other cancer drugs. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to synergize with DNA-damaging agents such as cisplatin and doxorubicin. Another area of interest is the development of biomarkers that can predict response to N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. This could help to identify patients who are most likely to benefit from treatment with N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. Finally, there is interest in developing more potent and selective inhibitors of RNA polymerase I, which could lead to the development of more effective cancer therapies.
合成法
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the reaction of 2,4-dichlorobenzonitrile with cyclohexylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with ethylenediamine to form the final compound, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been described in detail in a number of scientific publications.
科学的研究の応用
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer therapy. Preclinical studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide selectively targets cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and division. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide inhibits the transcription of ribosomal RNA, which leads to a decrease in ribosome production and ultimately, cell death.
特性
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-13-7-6-12(14(18)10-13)9-15(19)20-22-16(21)8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBARHREVGIJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)

![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)


![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)


![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)
